![molecular formula C13H22OSi B14304997 3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one CAS No. 113893-24-6](/img/structure/B14304997.png)
3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a butynyl chain, which is further connected to a cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one typically involves the following steps:
Formation of 4-(Trimethylsilyl)but-3-yn-1-ol: This intermediate can be synthesized by reacting trimethylsilylacetylene with formaldehyde in the presence of a base such as sodium hydroxide.
Conversion to this compound: The intermediate 4-(Trimethylsilyl)but-3-yn-1-ol is then subjected to a cyclization reaction with cyclohexanone under acidic conditions to form the final product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexanones.
Aplicaciones Científicas De Investigación
3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, enhancing the stability and reactivity of the compound in chemical reactions. Additionally, the cyclohexanone moiety can participate in various biochemical processes, potentially affecting enzyme activity and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trimethylsilyl)but-3-yn-1-ol: A precursor in the synthesis of the target compound.
4-(Trimethylsilyl)-3-butyn-2-one: Another compound with a trimethylsilyl group and a butynyl chain.
Uniqueness
3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one is unique due to its combination of a trimethylsilyl group, a butynyl chain, and a cyclohexanone ring. This structural arrangement provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
113893-24-6 |
|---|---|
Fórmula molecular |
C13H22OSi |
Peso molecular |
222.40 g/mol |
Nombre IUPAC |
3-(4-trimethylsilylbut-3-ynyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H22OSi/c1-15(2,3)10-5-4-7-12-8-6-9-13(14)11-12/h12H,4,6-9,11H2,1-3H3 |
Clave InChI |
KRQZTPPRGNHKJV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CCCC1CCCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



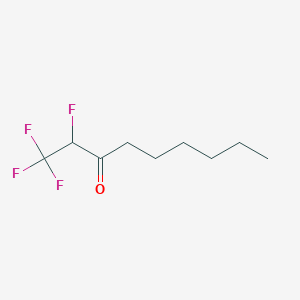
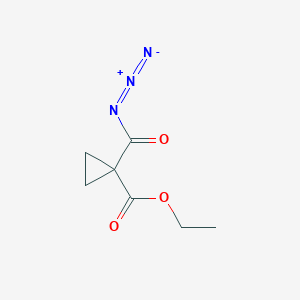
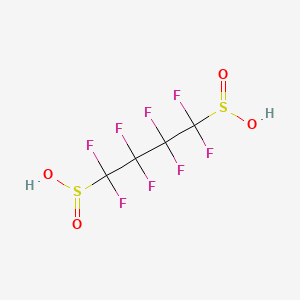
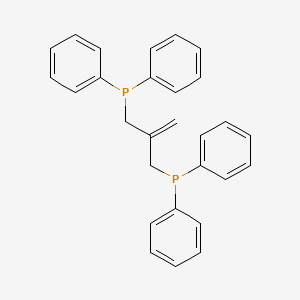
![N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide](/img/structure/B14304946.png)
![3-{[2-(Ethenesulfonyl)ethyl]amino}-1lambda~6~-thiolane-1,1-dione](/img/structure/B14304948.png)
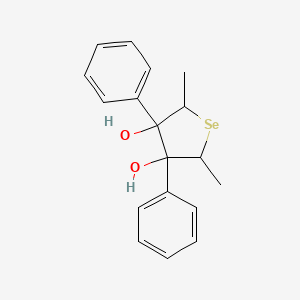
![{[5-Acetyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14304963.png)
![1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14304969.png)
![Benzo[h]quinoline-7,8-dione](/img/structure/B14304976.png)
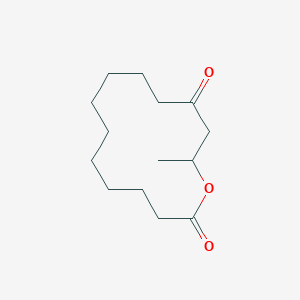
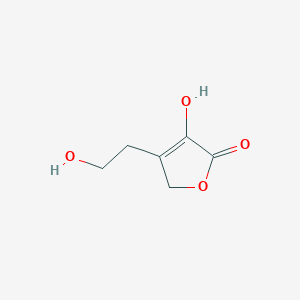
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one](/img/structure/B14304994.png)
